

chemical structure and properties of 8-Hydroxyguanine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *8-Hydroxyguanine hydrochloride*

Cat. No.: *B15573584*

[Get Quote](#)

An In-Depth Technical Guide to **8-Hydroxyguanine Hydrochloride**: A Key Biomarker of Oxidative Stress

Introduction

8-Hydroxyguanine (8-OHG), and its tautomer 8-oxoguanine (8-oxoG), is a primary and extensively studied product of oxidative DNA damage.^{[1][2]} It is formed when reactive oxygen species (ROS), which are byproducts of cellular metabolism and exogenous agents, attack the guanine base in DNA.^{[3][4][5]} Due to its low redox potential, guanine is the most susceptible of the DNA bases to oxidation.^[1] The resulting lesion is highly mutagenic and is widely recognized as a crucial biomarker for oxidative stress.^{[1][4]} Its presence is implicated in the pathology of numerous conditions, including cancer, neurodegenerative diseases, and the aging process.^{[1][6]}

8-Hydroxyguanine hydrochloride is the salt form of this molecule, providing stability and facilitating its use as a standard and research tool in laboratory settings. This guide offers a comprehensive technical overview of its chemical structure, physicochemical properties, biological significance, and the experimental protocols used for its analysis, tailored for researchers, scientists, and professionals in drug development.

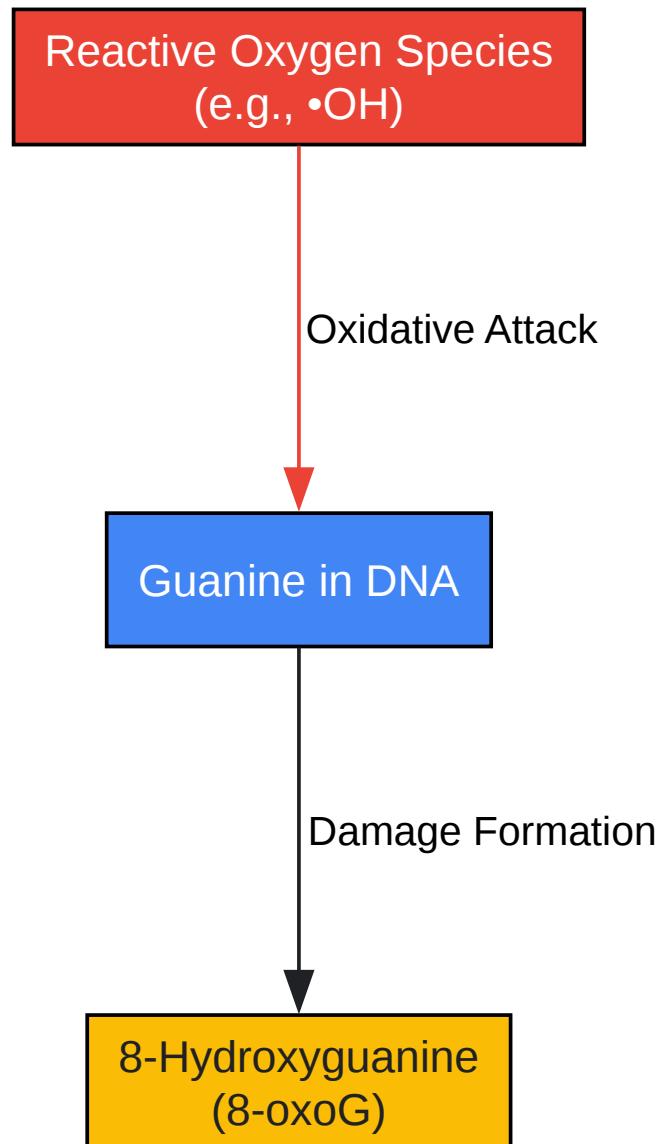
Chemical Structure and Physicochemical Properties

8-Hydroxyguanine exists in a tautomeric equilibrium with 8-oxoguanine, with the 8-oxo (6,8-diketo) form being the more favored conformation.^{[1][2]} The hydrochloride salt enhances its

handling and solubility characteristics for experimental use.

Table 1: Chemical Identity of **8-Hydroxyguanine Hydrochloride**

Identifier	Value
CAS Number	1246818-54-1[3][7][8]
Molecular Formula	C ₅ H ₆ CIN ₅ O ₂ [3][7][8]
Molecular Weight	203.6 g/mol [3][7]
Common Synonyms	8-Oxoguanine hydrochloride, 2-Amino-1H-purine-6,8-dione monohydrochloride, 8-oxo-Gua hydrochloride[4][7]


Table 2: Physicochemical Properties

Property	Value
Appearance	Crystalline solid[7]
Melting Point	>350°C (decomposes)[9]
Solubility	Soluble in alkaline water and DMSO[9]
pKa (free base)	8.73 ± 0.20 (Predicted)[10][11]
Storage Temperature	Powder: -20°C (3 years); 4°C (2 years). In solvent: -80°C (6 months)[3]

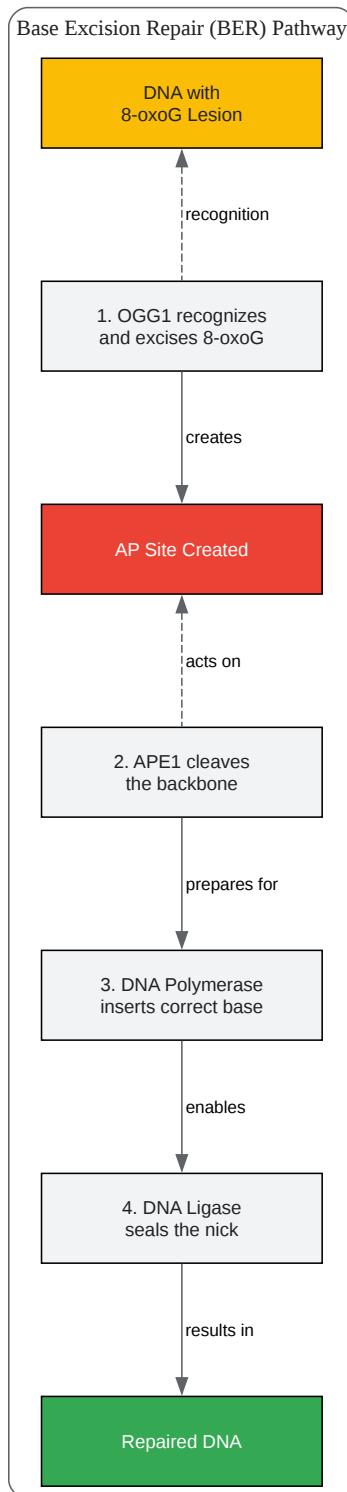
Biological Significance and Mechanism of Action

Formation via Oxidative Stress

Reactive oxygen species, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), are generated through both endogenous metabolic processes and exposure to exogenous factors like ionizing radiation.[1] These highly reactive molecules can attack the C8 position of guanine within DNA, leading to the formation of the 8-oxoguanine lesion.[1]

[Click to download full resolution via product page](#)

Caption: Formation of 8-Hydroxyguanine via ROS-mediated oxidation.


Mutagenic Consequences

The formation of 8-oxoG is highly mutagenic because it can readily mispair with adenine (A) during DNA replication, in addition to its standard pairing with cytosine (C).^{[1][12]} If this mispair

is not corrected, it results in a G to T transversion mutation in the subsequent round of replication.[4][12] This type of somatic mutation is one of the most common found in human cancers.[1]

Cellular Repair via Base Excision Repair (BER)

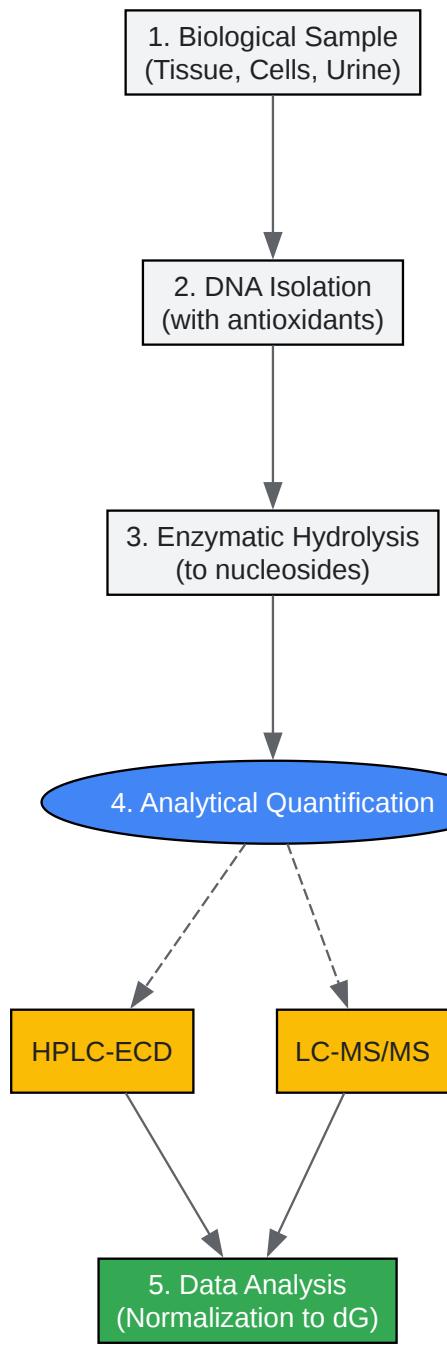
To prevent the deleterious effects of 8-oxoG, cells have evolved a robust repair mechanism known as the Base Excision Repair (BER) pathway.[1][5] In humans, this process is primarily initiated by the enzyme 8-oxoguanine DNA glycosylase 1 (OGG1).[1][4] OGG1 recognizes the 8-oxoG lesion and excises the damaged base, creating an apurinic/apyrimidinic (AP) site.[1] This AP site is then further processed by other enzymes, including AP endonuclease 1 (APE1), DNA polymerase, and DNA ligase, to restore the correct DNA sequence.[1]

[Click to download full resolution via product page](#)

Caption: The Base Excision Repair (BER) pathway for 8-oxoguanine.

Key Experimental Protocols

Accurate measurement of 8-oxoG is critical but challenging due to the risk of artifactual oxidation during sample preparation.^[1] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are considered the gold standard methods for quantification.^{[13][14]} The general workflow involves DNA isolation, enzymatic hydrolysis to nucleosides, and analytical quantification.^[13]


Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG) by HPLC-ECD

This method is highly sensitive and selective for detecting the nucleoside form of 8-oxoG (8-OHdG) in DNA hydrolysates.^{[13][14]}

- 1. DNA Isolation:
 - Isolate genomic DNA from tissue or cell samples using a non-phenol-based method to minimize ex vivo oxidation.^[1]
 - Perform all steps on ice and include metal chelators like deferoxamine in all buffers to prevent Fenton chemistry, which can artificially generate the lesion.^{[1][13]}
 - Quantify DNA concentration and assess purity using UV spectrophotometry (A260/A280 ratio).^[13]
- 2. Enzymatic Hydrolysis of DNA:
 - Digest 10-50 µg of DNA into individual nucleosides. First, incubate the DNA with nuclease P1 at 37°C for 60 minutes.^{[1][13]}
 - Subsequently, add alkaline phosphatase and continue the incubation at 37°C for another 60 minutes.^{[1][13]}
- 3. HPLC-ECD Analysis:

- System: Use a high-performance liquid chromatography system equipped with a C18 reverse-phase column.[1][15]
- Mobile Phase: A common mobile phase is 10 mM NaH₂PO₄ containing 8% methanol and 0.13 mM Na₂EDTA.[15]
- Detection: Employ an electrochemical detector with a glassy carbon electrode. The applied voltage is typically set around +550 mV.[15]
- Quantification: Prepare a standard curve using known concentrations of 8-OHdG and 2'-deoxyguanosine (dG) standards to quantify their amounts in the sample. Results are often expressed as a ratio of 8-OHdG per 10⁵ or 10⁶ dG.[13]

Experimental Workflow for 8-OHdG Quantification

[Click to download full resolution via product page](#)**Caption:** General experimental workflow for the quantification of 8-OHdG.

Quantification of 8-OHdG by LC-MS/MS

This mass spectrometry-based method provides superior specificity and accuracy, primarily through the use of a stable isotope-labeled internal standard.[1]

- 1. Sample Preparation:
 - Follow the same DNA isolation and hydrolysis steps as in the HPLC-ECD protocol.
 - Crucial Step: Immediately after DNA isolation, add a known amount of a stable isotope-labeled internal standard, such as $[^{15}\text{N}_5]$ 8-OHdG.[13] This standard co-purifies with the sample and corrects for any analyte loss during sample preparation and analysis.
- 2. LC-MS/MS Analysis:
 - Separate the nucleosides using a liquid chromatography system.
 - Detect and quantify using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
 - Monitor specific precursor-to-product ion transitions for both the native 8-OHdG and the $[^{15}\text{N}_5]$ 8-OHdG internal standard.[1]
- 3. Quantification:
 - Determine the amount of native 8-OHdG in the sample by calculating the ratio of the signal intensity of the native analyte to that of the known amount of the spiked internal standard.[1]

Spectroscopic and Analytical Data

Spectroscopic methods are essential for the structural confirmation and quantification of 8-Hydroxyguanine.

Table 3: Summary of Spectroscopic and Analytical Data

Technique	Observation / Application
Proton NMR (¹ H NMR)	Spectroscopic analysis confirms the chemical structure. ^[9] Studies on DNA duplexes containing the lesion show the 8-oxoG base adopts a 6,8-diketo tautomeric form. ^[16]
Mass Spectrometry (MS)	Used for definitive identification and quantification, especially in LC-MS/MS methods. ^[9] Provides high specificity by measuring the mass-to-charge ratio.
UV-Vis Spectroscopy	The molecule exhibits UV absorbance, which is utilized in HPLC detection. A typical analysis wavelength is 293 nm. ^[17]
Infrared (IR) Spectroscopy	Can be used to identify functional groups present in the molecule, aiding in structural confirmation.
TLC	Thin-Layer Chromatography can be used for qualitative analysis and purity assessment. ^[9]

Applications in Research and Drug Development

8-Hydroxyguanine hydrochloride serves as an indispensable tool for professionals in life sciences:

- **Biomarker of Disease:** It is used to quantify oxidative stress levels in preclinical and clinical studies related to cancer, neurodegeneration (e.g., Alzheimer's disease), diabetes, and cardiovascular disease.^{[1][18]}
- **Efficacy of Antioxidants:** Researchers use its quantification to assess the effectiveness of novel antioxidant compounds or therapies in reducing DNA damage.
- **Toxicology and Carcinogenesis:** It is a key endpoint in studies assessing the mutagenic and carcinogenic potential of chemicals and environmental toxins.^[2]

- DNA Repair Studies: The molecule is used in assays to study the kinetics and mechanisms of DNA repair enzymes like OGG1.[1][4]

Conclusion

8-Hydroxyguanine hydrochloride is more than just a chemical compound; it is a fundamental tool for probing the intricate relationship between oxidative stress, DNA damage, and disease. Its role as a highly specific biomarker for guanine oxidation allows for the sensitive assessment of cellular damage and the efficacy of therapeutic interventions. The robust analytical methods established for its detection, particularly HPLC-ECD and LC-MS/MS, provide the accuracy and reliability required for advanced research. For scientists and drug development professionals, a thorough understanding of 8-Hydroxyguanine's properties and analytical protocols is essential for advancing our knowledge of oxidative stress-related pathologies and developing effective treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 8-Hydroxyguanine: From its discovery in 1983 to the present status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 8-Oxoguanine - Wikipedia [en.wikipedia.org]
- 7. 8-Hydroxyguanine (hydrochloride) - Cayman Chemical [bioscience.co.uk]
- 8. usbio.net [usbio.net]
- 9. usbio.net [usbio.net]

- 10. 5614-64-2 CAS MSDS (8-HYDROXYGUANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 8-HYDROXYGUANINE | 5614-64-2 [amp.chemicalbook.com]
- 12. 8-Hydroxyguanine, an abundant form of oxidative DNA damage, causes G----T and A----C substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Measurement of 8-hydroxyguanine as an oxidative stress biomarker in saliva by HPLC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR studies of a DNA containing 8-hydroxydeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biolog.de [biolog.de]
- 18. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [chemical structure and properties of 8-Hydroxyguanine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15573584#chemical-structure-and-properties-of-8-hydroxyguanine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com